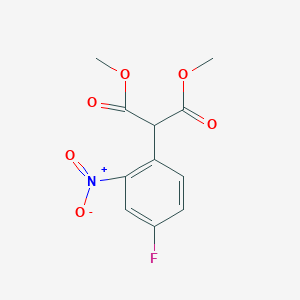
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester
Overview
Description
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester is an organic compound with the molecular formula C11H10FNO6 It is a derivative of malonic acid, featuring a fluorine atom and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester typically involves the reaction of dimethyl malonate with 4-fluoro-2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: 4-amino-2-nitrophenylmalonate.
Substitution: Various substituted phenylmalonates depending on the nucleophile used.
Hydrolysis: 4-fluoro-2-nitrophenylmalonic acid.
Scientific Research Applications
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are determined by the functional groups present and their interactions with biological targets. The nitro group, for instance, can participate in redox reactions, while the ester groups can be hydrolyzed to release active carboxylic acids.
Comparison with Similar Compounds
Propanedioic acid, 2-(4-fluoro-2-nitrophenyl)-, 1,3-dimethyl ester can be compared with other malonate derivatives such as:
Dimethyl 2-nitrophenylmalonate: Lacks the fluorine atom, which can affect its reactivity and applications.
Dimethyl 4-chloro-2-nitrophenylmalonate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Dimethyl 4-bromo-2-nitrophenylmalonate: Contains a bromine atom, which can influence its reactivity in substitution reactions.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties and reactivity, making it valuable for specific applications in synthesis and drug development.
Properties
Molecular Formula |
C11H10FNO6 |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
dimethyl 2-(4-fluoro-2-nitrophenyl)propanedioate |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 |
InChI Key |
YGMYINIHIYQFHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














